4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile
Overview
Description
“4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile” is an organic compound with a molecular weight of 279.34 . It is mainly used in the field of organic synthesis and is often used as an intermediate for materials . It can be used in the preparation of biologically active organic compounds, such as anti-inflammatory drugs, anti-cancer drugs, and other important intermediates in the synthesis of drugs .
Synthesis Analysis
The synthesis of “4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile” is relatively complicated and generally needs to be obtained through a synthetic reaction . The commonly used preparation methods mainly include: First, benzoyl chloride reacts with heptanediamine in an organic solvent to generate an amide derivative of heptanediamine. Then under basic conditions, the amide derivative of heptanediamine is reacted with cyanoethyl chloride to generate "4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile" .Molecular Structure Analysis
The molecular structure of “4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile” consists of a benzoyl group attached to a heptanedinitrile backbone, with a cyanoethyl group attached to the alpha-carbon atom of one of the nitrile groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile” include the reaction of benzoyl chloride with heptanediamine to generate an amide derivative of heptanediamine, followed by a reaction with cyanoethyl chloride under basic conditions .Physical And Chemical Properties Analysis
“4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile” is a white to light yellow crystal or powder . It has a melting point of approximately 54-56°C . It is soluble in organic solvents such as chloroform, ethanol, and xylene, but insoluble in water .Scientific Research Applications
Synthesis and Chemical Reactions
Copper-Catalyzed Reactions
A study by Yavari and Khaledian (2020) describes a copper-catalyzed [3+2] cycloaddition reaction involving phenacylmalononitriles to synthesize functionalized 4-benzoyl-5-cyanopyrazoles, demonstrating the compound's utility in creating heterocyclic structures under mild conditions (Yavari & Khaledian, 2020).
Formation of Spirocyclopropane Derivatives
Chafiq et al. (2020) investigated two new compounds, including one involving a benzoyl group, as green corrosion inhibitors for mild steel in acidic solutions. This showcases its application in materials protection and chemistry (Chafiq et al., 2020).
Analytical and Spectroscopic Applications
Fluorescent Labeling in Chromatography
Tsuruta et al. (1992) developed a benzoyl cyanide derivative as a fluorescent labeling reagent for alcohols in high-performance liquid chromatography. This compound allows for sensitive detection and quantification of alcohols (Tsuruta et al., 1992).
Vibrational and Quantum Chemical Investigation
Gautam et al. (2014) conducted a detailed study on the molecular structure of a benzoyl-related compound, revealing insights into its chemical behavior and properties (Gautam et al., 2014).
properties
IUPAC Name |
4-benzoyl-4-(2-cyanoethyl)heptanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-12-4-9-17(10-5-13-19,11-6-14-20)16(21)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSOIFOTLJQHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCC#N)(CCC#N)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201586 | |
Record name | Heptanedinitrile, 4-benzoyl-4-(2-cyanoethyl)- (6CI,9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile | |
CAS RN |
5342-96-1 | |
Record name | 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenacylidynetripropionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenacylidynetripropionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptanedinitrile, 4-benzoyl-4-(2-cyanoethyl)- (6CI,9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-TRIS(2-CYANOETHYL)ACETOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BENZOYL-4-(2-CYANOETHYL)HEPTANEDINITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8DCS3ZXM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of the compound, which is C17H17N3O []. Using this information, the molecular weight can be calculated as approximately 279.34 g/mol.
Q2: What interesting structural features were observed in the crystal structure of 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile?
A2: The research paper highlights that the crystal structure of 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile contains two molecules in the asymmetric unit with slight conformational differences []. Interestingly, all bonds between the methylenic carbon atoms exhibit antiperiplanar conformations except for one, which adopts a synclinal conformation. Additionally, the carbonyl bond demonstrates a 32° twist out of the plane of the phenyl ring and a synperiplanar orientation relative to one of the methylenic carbon atoms [].
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